![molecular formula C21H22ClN5 B2824486 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850762-30-0](/img/structure/B2824486.png)
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H22ClN5 and its molecular weight is 379.89. The purity is usually 95%.
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Scientific Research Applications
- Role of the Compound : This pyrazolo[1,5-a]pyrimidine derivative serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Role of the Compound : As a water-soluble ligand, this pyrazolo[1,5-a]pyrimidine derivative accelerates CuAAC reactions. It enhances reaction rates and minimizes cell cytotoxicity .
Suzuki–Miyaura Coupling Reagents
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Crystallography and Structural Studies
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biochemical pathways, leading to diverse biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain viral replication pathways .
Result of Action
For instance, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .
properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methylimidazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5/c1-13-19(15-6-8-16(22)9-7-15)20-24-17(21(3,4)5)12-18(27(20)25-13)26-11-10-23-14(26)2/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARZKLQQWXKDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methylimidazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.